molecular formula C17H15F4N3O3S B2567083 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 2034593-34-3

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2567083
CAS No.: 2034593-34-3
M. Wt: 417.38
InChI Key: PVSAYQISUBFLPN-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzamide is a synthetic compound of interest in various scientific fields due to its unique structural attributes and properties. This compound is characterized by a complex molecular framework, which includes fluorinated and methylated benzothiadiazole and benzamide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzamide can be achieved through multi-step organic synthesis involving various intermediates and reagents. Typically, the process begins with the preparation of 6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole, followed by a series of functional group transformations to incorporate the ethyl and trifluoromethyl benzamide components. Reagents such as trifluoromethyl benzoyl chloride and ethylamines are often used, under carefully controlled reaction conditions including specific temperatures and solvents.

Industrial Production Methods: Industrial scale production involves optimization of the synthetic route to ensure high yield and purity. This may include the use of flow chemistry techniques, enhanced catalysts, and efficient purification methods such as chromatography and crystallization. The choice of solvent and temperature control are critical to maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions it Undergoes: N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzamide primarily undergoes reactions typical for amides and fluorinated aromatic compounds. This includes oxidation, reduction, and nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents for its reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides and amines. Reaction conditions vary but often involve the use of inert atmospheres (e.g., nitrogen or argon), specific solvents (e.g., dimethyl sulfoxide or acetonitrile), and controlled temperatures.

Major Products Formed: Depending on the reaction, major products may include derivatives with modified functional groups, such as hydroxyl or amine groups, and complexed forms with metals used as catalysts.

Scientific Research Applications

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzamide has several applications in scientific research. In chemistry, it serves as a building block for more complex molecules. In biology and medicine, it has potential roles in the development of new pharmaceuticals, particularly as a candidate for targeting specific biological pathways. The compound's fluorinated and trifluoromethyl groups are of particular interest in medicinal chemistry for their influence on the pharmacokinetic properties of drug candidates. In industry, its unique chemical properties are harnessed for the development of advanced materials with specific desired characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action for N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzamide largely depends on its target application. In biological systems, it interacts with specific molecular targets, often proteins or enzymes, potentially inhibiting or modulating their activity. The pathways involved typically relate to the metabolic or signaling routes in cells, influenced by the compound's structure which allows for selective binding and interaction with these targets.

Comparison with Similar Compounds

When compared to other similar compounds, such as N-ethylbenzamide and trifluoromethyl-substituted benzo[c][1,2,5]thiadiazole derivatives, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzamide stands out due to the specific combination of its functional groups which confer unique chemical and physical properties. For instance, the trifluoromethyl group imparts high stability and lipophilicity, distinguishing it from other non-fluorinated counterparts. Other similar compounds include fluorobenzamide and thiadiazole-based materials, which share structural similarities but differ in functional groups, affecting their reactivity and applications.

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Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F4N3O3S/c1-23-14-7-6-11(18)10-15(14)24(28(23,26)27)9-8-22-16(25)12-4-2-3-5-13(12)17(19,20)21/h2-7,10H,8-9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSAYQISUBFLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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